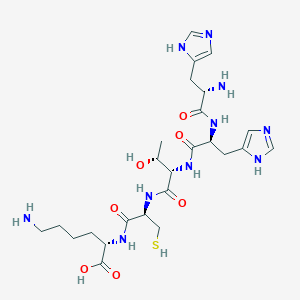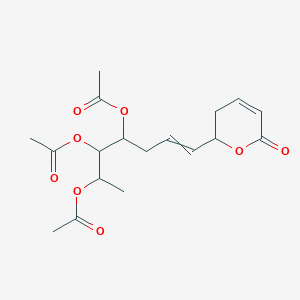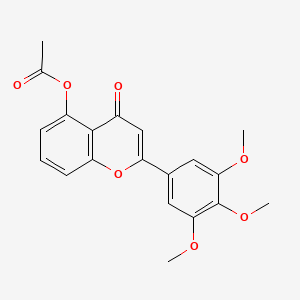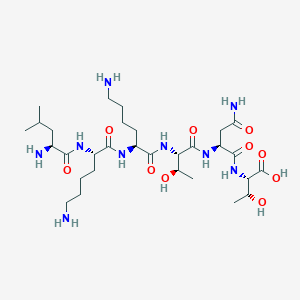![molecular formula C16H16N2O3 B12610859 Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- CAS No. 651328-28-8](/img/structure/B12610859.png)
Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-: is a complex organic compound that features a benzamide core structure with a 1,3-benzodioxole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- typically involves the reaction of 1,3-benzodioxole with benzamide derivatives under specific conditions. One common method includes the use of methylamine as a reagent, which facilitates the formation of the methylamino group attached to the benzodioxole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions often require precise temperature control and the use of catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. It is often used in assays to study the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities .
Industry: Industrially, this compound is utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide
- 1,3-Benzodioxol-5-Ylmethylamine
- Benzamide
Comparison: Compared to similar compounds, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- stands out due to its unique combination of the benzamide and benzodioxole moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Conclusion
Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and medicinal chemistry. Continued research on this compound may uncover new therapeutic potentials and industrial applications.
Eigenschaften
CAS-Nummer |
651328-28-8 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-18(13-5-3-2-4-12(13)16(17)19)9-11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,19) |
InChI-Schlüssel |
JFTXSPYILNDVLK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12610777.png)
![4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one](/img/structure/B12610781.png)

![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)
![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)







![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

